molecular formula C21H21FN6 B2660954 N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-28-6

N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2660954
CAS No.: 955304-28-6
M. Wt: 376.439
InChI Key: GPLBZDGUOXJBOI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • N4 substituent: A 3-fluorophenyl group, introducing halogen-mediated electronic effects for enhanced target binding.
  • 1-position: A phenyl ring, providing steric bulk and π-π stacking interactions.

Properties

IUPAC Name

6-N-butan-2-yl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-3-14(2)24-21-26-19(25-16-9-7-8-15(22)12-16)18-13-23-28(20(18)27-21)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBZDGUOXJBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 3-fluorobenzaldehyde under acidic conditions, followed by further functionalization to introduce the butan-2-yl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold .

Scientific Research Applications

N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes structural analogs and their key features:

Compound Name CAS/ID Core Structure N4 Substituent N6 Substituent 1-Position Molecular Formula Molecular Weight Notes
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine - Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl butan-2-yl phenyl C22H23FN6 390.46 Target compound; structural benchmark.
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 921490-42-8 Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl propyl phenyl C20H19FN6 362.41 Shorter N6 chain; may reduce lipophilicity vs. target .
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 878064-24-5 Pyrazolo[3,4-d]pyrimidine 3-chloro-4-methylphenyl ethyl methyl C16H17ClN6 328.80 Chlorine and methyl enhance steric bulk; 1-methyl reduces aromaticity .
PR5-LL-CM01 (N6-(2-dimethylaminoethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) 1005307-86-7 Pyrazolo[3,4-d]pyrimidine 3,4-dimethylphenyl 2-dimethylaminoethyl phenyl C23H27N7 401.51 Dimethylaminoethyl improves solubility; PRMT5 inhibitor .
N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 946349-76-4 Pyrazolo[3,4-d]pyrimidine 2H-1,3-benzodioxol-5-yl 2-methoxyethyl phenyl C21H19N5O3 389.41 Benzodioxole and methoxy groups enhance polarity .

Key Structural and Functional Differences

N6 Substituent Effects: Butan-2-yl (target): Branched alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to linear propyl (logP ~2.8) or ethyl (logP ~2.1). This may enhance membrane permeability .

N4 Substituent Effects :

  • 3-Fluorophenyl (target) : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability vs. 3-chloro-4-methylphenyl (electron-withdrawing Cl and steric methyl) .
  • Benzodioxolyl (946349-76-4) : Oxygen-rich substituent may improve solubility but reduce blood-brain barrier penetration .

1-Position Modifications :

  • Phenyl (target) : Aromatic π-stacking likely critical for target engagement.
  • Methyl (878064-24-5) : Smaller substituent reduces steric hindrance but may decrease binding affinity .

Biological Activity

N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, with the CAS Number 955304-28-6, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various protein kinases implicated in cancer and other diseases. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C21H21FN6C_{21}H_{21}FN_6 with a molecular weight of 376.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a butan-2-yl group and a 3-fluorophenyl moiety.

PropertyValue
Molecular FormulaC21H21FN6C_{21}H_{21}FN_6
Molecular Weight376.4 g/mol
CAS Number955304-28-6

This compound primarily functions as an inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes including cell cycle regulation and signal transduction pathways associated with cancer progression . Aberrant CK1 activity has been linked to several malignancies and neurodegenerative disorders, making CK1 inhibitors valuable in therapeutic contexts.

In Vitro Studies

Recent studies have evaluated the compound's anti-proliferative effects against different cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer) and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated potent anti-proliferative activity with IC50 values lower than those of many standard chemotherapeutics.

In one study, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and assessed for their ability to inhibit epidermal growth factor receptor (EGFR) signaling. Notably, compounds showing structural similarity to N6-(butan-2-yl)-N4-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibition against both wild-type and mutant EGFR variants .

Case Studies

Case Study 1: CK1 Inhibition

A study focused on the discovery of novel CK1 inhibitors highlighted that derivatives similar to N6-(butan-2-yl)-N4-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited IC50 values in the nanomolar range against CK1. This suggests a strong potential for these compounds in treating cancers associated with dysregulated CK1 activity .

Case Study 2: Anti-Cancer Activity

Another investigation reported that certain pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting cell proliferation in vitro. The most effective compounds induced apoptosis and arrested the cell cycle at critical checkpoints (S and G2/M phases), demonstrating their potential as anti-cancer agents .

Summary of Key Findings

Study FocusFindings
CK1 InhibitionPotent inhibitors identified with IC50 < 100 nM
Anti-Proliferative ActivitySignificant inhibition against A549 and HCT116
Apoptotic InductionIncreased BAX/Bcl-2 ratio indicating apoptosis

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